molecular formula C11H12N4O3S B1681184 Sulfalene CAS No. 152-47-6

Sulfalene

Número de catálogo: B1681184
Número CAS: 152-47-6
Peso molecular: 280.31 g/mol
Clave InChI: KXRZBTAEDBELFD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La sulfametopiracina se sintetiza a través de una serie de reacciones químicas que involucran la sulfonación de derivados de pirazina. Los pasos clave incluyen:

    Sulfonación: La introducción de un grupo sulfonamida al anillo de pirazina.

    Aminación: La adición de un grupo amino al anillo de benceno.

Las condiciones de reacción típicamente involucran el uso de ácidos o bases fuertes, temperaturas elevadas y catalizadores específicos para facilitar las reacciones .

Métodos de producción industrial

La producción industrial de sulfametopiracina implica la síntesis química a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye:

Análisis De Reacciones Químicas

Tipos de reacciones

La sulfametopiracina experimenta diversas reacciones químicas, entre ellas:

Reactivos y condiciones comunes

Principales productos formados

Aplicaciones Científicas De Investigación

Antimalarial Applications

Sulfalene is primarily recognized for its role in antimalarial therapy, particularly when combined with pyrimethamine. The combination of this compound and pyrimethamine has been shown to enhance therapeutic efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Efficacy Studies

A meta-analysis indicated that the combination of pyrimethamine and this compound is more effective than chloroquine in treating uncomplicated falciparum malaria in children under five years old. The odds ratio for treatment success was significantly favorable for the this compound-pyrimethamine combination compared to chloroquine alone .

In a clinical trial involving 426 school-aged children, a single oral dose of artesunate combined with this compound-pyrimethamine resulted in high cure rates for Schistosoma mansoni and S. haematobium infections, demonstrating the drug's versatility beyond malaria treatment .

Resistance Mechanisms

Despite its efficacy, resistance to this compound has been documented, particularly when used as monotherapy. Studies have shown that resistance mechanisms can develop rapidly, necessitating combination therapies to maintain effectiveness .

Schistosomiasis Treatment

This compound's application extends to treating schistosomiasis, a parasitic disease caused by trematodes. Recent studies have explored its effectiveness when combined with praziquantel and artesunate.

Clinical Trials

In a randomized clinical trial, children treated with artesunate plus this compound-pyrimethamine showed promising results in terms of cure rates and egg reduction rates for schistosomiasis. The cure rates were reported at 71.1% for those receiving the combination therapy . This highlights this compound's potential in managing not only malaria but also other parasitic infections.

Mass Chemoprophylaxis

This compound has been utilized in mass chemoprophylaxis strategies aimed at controlling malaria transmission in endemic regions. Its long-acting properties make it suitable for use in community-wide interventions to reduce malaria incidence.

Historical Context

Historically, the use of sulfonamides like this compound has been pivotal in malaria control programs, particularly before the emergence of widespread resistance . The drug's ability to inhibit folate synthesis in parasites has made it a target for combination therapies designed to enhance efficacy while mitigating resistance development.

Case Studies and Research Findings

StudyYearPopulationTreatmentOutcome
Abacassamo et al.200085 childrenCQ vs PSPS showed higher efficacy
Stivanello et al.2000114 childrenCQ vs PSPS demonstrated better outcomes
Legros et al.200053 childrenCQ vs PSPS was more effective

These studies collectively demonstrate that this compound, particularly when used in conjunction with other agents like pyrimethamine or artesunate, provides significant benefits in treating various parasitic infections.

Mecanismo De Acción

La sulfametopiracina ejerce sus efectos antibacterianos inhibiendo la enzima bacteriana dihidrofolato sintetasa. Esta enzima es crucial para la síntesis de ácido fólico en bacterias. Al inhibir de forma competitiva la unión del ácido para-aminobenzoico (PABA) a la enzima, la sulfametopiracina evita la síntesis de ácido fólico, que es esencial para el crecimiento y la replicación bacteriana .

Comparación Con Compuestos Similares

Compuestos similares

  • Sulfadiazina
  • Sulfametoxazol
  • Sulfadoxina
  • Sulfametizol

Comparación

La sulfametopiracina es única entre las sulfonamidas debido a su naturaleza de acción prolongada y su alta unión al plasma. Esto permite que se mantengan niveles terapéuticos sostenidos en el cuerpo, lo que la hace eficaz para tratamientos prolongados. En comparación con otras sulfonamidas, la sulfametopiracina tiene una vida media más larga y requiere dosis menos frecuentes .

Actividad Biológica

Sulfalene is a long-acting sulfonamide antibiotic, primarily known for its application in treating various infections, including malaria and urinary tract infections. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and relevant case studies.

This compound acts as a competitive inhibitor of the enzyme dihydropteroate synthetase, which plays a crucial role in the folic acid synthesis pathway in bacteria. By inhibiting this enzyme, this compound prevents the binding of para-aminobenzoic acid (PABA), a necessary substrate for folate synthesis. This inhibition disrupts bacterial growth and replication, making this compound effective against a range of gram-positive and gram-negative bacteria, including Streptococcus, Staphylococcus, and Escherichia coli .

Efficacy in Malaria Treatment

This compound is often used in combination with pyrimethamine for the treatment of malaria. Recent studies have demonstrated its effectiveness when used alone or in combination therapies:

  • Clinical Trial Findings : A study involving 426 children diagnosed with Schistosoma mansoni or S. haematobium showed that artesunate combined with this compound-pyrimethamine resulted in cure rates of 60.7% for S. mansoni compared to 75.6% for praziquantel alone. However, the egg reduction rates were higher for the combination therapy at 85% compared to 80.1% for praziquantel alone .
  • Comparative Studies : Another trial comparing mefloquine to a regimen of quinine plus this compound-pyrimethamine reported early cure rates of 96.8% for the latter group, demonstrating comparable efficacy to mefloquine .

Case Studies and Research Findings

Several studies have explored the biological activity and safety profile of this compound:

  • Toxicity and Gene Expression : Research indicated that the combination therapy of amodiaquine and this compound resulted in significant hepatotoxicity as evidenced by elevated serum ALT and AST levels. The study also highlighted alterations in antioxidant enzyme activities, suggesting oxidative stress as a consequence of treatment .
  • Adverse Events : In clinical settings, adverse events associated with this compound were generally mild and transient. A study reported that 16.7% of children experienced mild adverse effects following treatment with artesunate plus this compound-pyrimethamine, reinforcing its tolerability .

Data Table: Summary of Clinical Efficacy

Treatment GroupCure Rate (%)Egg Reduction Rate (%)
Praziquantel75.680.1
Artesunate + this compound-Pyrimethamine60.785.0
Combination Therapy (Praziquantel + Artesunate + this compound)77.888.4

Q & A

Basic Research Questions

Q. What analytical methodologies are most effective for quantifying Sulfalene in biological matrices, and how should they be validated?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized parameters: precursor ion m/z 281.1 → product ions 156.1 and 108.0 for this compound detection. Validate using calibration curves (1–100 ng/mL), recovery assays (70–120%), and inter-day precision (<15% RSD). Include quality controls spiked with internal standards (e.g., isotopically labeled analogs) to correct for matrix effects .
  • Key Parameters :

ParameterValue
Precursor Ion (m/z)281.1
Product Ions (m/z)156.1, 108.0
Collision Energy (eV)22, 27
Retention Time (min)40

Q. How do this compound’s physicochemical properties influence its antimicrobial efficacy and pharmacokinetics?

  • Methodological Answer : Assess logP (lipophilicity) to predict membrane permeability and solubility in physiological buffers (e.g., PBS at pH 7.4). Correlate structural features (e.g., sulfonamide group) with binding affinity to dihydropteroate synthase (DHPS) via molecular docking studies. Use in vitro time-kill assays to link solubility and stability data to bactericidal activity .

Q. What protocols ensure representative subsampling of this compound in heterogeneous particulate formulations?

  • Methodological Answer : Follow ASTM E2554 guidelines: homogenize bulk samples via coning/quartering, use rotary dividers for subsampling, and validate homogeneity via ANOVA of subsample concentrations. Report pre-treatment steps (e.g., drying at 40°C for 24 hrs) to minimize moisture-induced variability .

Advanced Research Questions

Q. How can researchers reconcile contradictory pharmacokinetic data for this compound across species or dosage forms?

  • Methodological Answer : Conduct a meta-analysis stratified by variables:

  • Species-specific factors : Metabolic enzyme expression (e.g., cytochrome P450 isoforms).
  • Formulation variables : Excipient interactions affecting bioavailability.
  • Analytical bias : Cross-validate studies using harmonized LC-MS protocols .
    • Statistical Approach : Apply mixed-effects models to account for between-study heterogeneity and identify confounding variables .

Q. What mechanistic insights explain this compound resistance in Plasmodium strains, and how can derivative synthesis address this?

  • Methodological Answer :

Perform whole-genome sequencing of resistant strains to identify DHPS mutations (e.g., A437G).

Design derivatives with modified sulfonamide substituents (e.g., pyrimidine analogs) to bypass mutation-induced steric hindrance.

Validate via IC₅₀ comparisons in isogenic parasite lines .

Q. What strategies improve detection limits for this compound in multi-residue antibiotic panels without cross-reactivity?

  • Methodological Answer :

  • Sample Prep : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) to isolate this compound from interferents.
  • Instrumentation : High-resolution MS (HRMS) with mass accuracy <5 ppm to differentiate isobaric compounds.
  • Data Processing : Use suspect screening workflows with fragment ion matching (e.g., 108.0 for sulfonamide-class specificity) .

Q. Data Contradiction & Reproducibility

Q. How should researchers address inconsistencies in this compound’s reported stability under varying storage conditions?

  • Methodological Answer :

Replicate degradation studies under controlled conditions (temperature, humidity, light).

Use standardized stability-indicating assays (e.g., forced degradation with HPLC-UV at 254 nm).

Report deviations using the "Identify-Explain-Contextualize" framework to distinguish methodological vs. environmental factors .

Q. Experimental Design & Reporting

Q. What are the critical considerations for designing in vivo efficacy studies of this compound analogs?

  • Methodological Answer :

  • Dose Selection : Base on allometric scaling from in vitro IC₉₀ values.
  • Control Groups : Include vehicle-only and standard therapy (e.g., sulfadoxine-pyrimethamine) arms.
  • Endpoint Criteria : Define parasitemia reduction thresholds (e.g., ≥90% for ED₉₀) a priori to avoid post hoc bias .

Propiedades

IUPAC Name

4-amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3S/c1-18-11-10(13-6-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRZBTAEDBELFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046179
Record name Sulfalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sulfametopyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014802
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>42 [ug/mL] (The mean of the results at pH 7.4), 4.06e-01 g/L
Record name SID50086577
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Sulfametopyrazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00664
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sulfametopyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014802
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Sulfametopyrazine is a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. Para-aminobenzoic acid (PABA), a substrate of the enzyme is prevented from binding. The inhibited reaction is necessary in these organisms for the synthesis of folic acid.
Record name Sulfametopyrazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00664
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

152-47-6
Record name Sulfalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfalene [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfametopyrazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00664
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SULFALENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110433
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sulfalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulfalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.278
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULFALENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6BL4ZC15G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Sulfametopyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014802
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

169.5 °C
Record name Sulfametopyrazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00664
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sulfametopyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014802
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.